4-methyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,8,10,12,14-hexaen-7-one
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Overview
Description
4-methyl-1,4,5,8-tetrazatetracyclo[77002,6010,15]hexadeca-2,5,8,10,12,14-hexaen-7-one is a complex organic compound with a unique structure It is characterized by a tetracyclic framework that includes multiple nitrogen atoms and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,8,10,12,14-hexaen-7-one typically involves multi-step organic reactions. One common approach is to start with a naphthalene derivative, which undergoes a series of nitration, reduction, and cyclization reactions to form the desired tetracyclic structure. The reaction conditions often require the use of strong acids, reducing agents, and high temperatures to facilitate the formation of the complex ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,8,10,12,14-hexaen-7-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the nitrogen atoms .
Scientific Research Applications
4-methyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,8,10,12,14-hexaen-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-methyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,8,10,12,14-hexaen-7-one involves its interaction with specific molecular targets. The compound’s tetracyclic structure allows it to fit into binding sites on proteins or other macromolecules, potentially inhibiting or modulating their activity. The nitrogen atoms in the ring system can form hydrogen bonds or coordinate with metal ions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Naphthalenetetracarboxylic dianhydride: A related compound with a similar tetracyclic structure but different functional groups.
5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaene: Another compound with a similar ring system, used in various chemical and biological studies.
Uniqueness
4-methyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,8,10,12,14-hexaen-7-one is unique due to its specific arrangement of nitrogen atoms and the presence of a ketone functional group.
Properties
Molecular Formula |
C13H10N4O |
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Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-methyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,8,10,12,14-hexaen-7-one |
InChI |
InChI=1S/C13H10N4O/c1-16-7-10-11(15-16)13(18)14-12-9-5-3-2-4-8(9)6-17(10)12/h2-5,7H,6H2,1H3 |
InChI Key |
OGCCIPVHCWDUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)N=C3N2CC4=CC=CC=C43 |
Origin of Product |
United States |
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